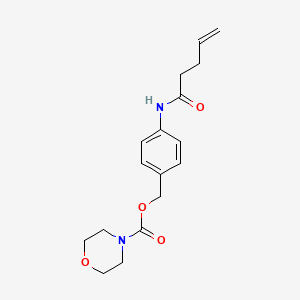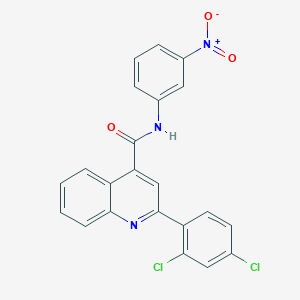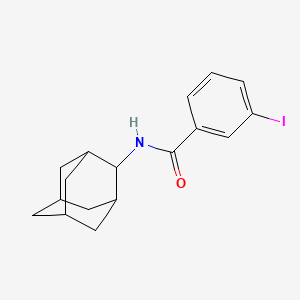![molecular formula C18H13BrClNO3 B5119478 (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B5119478.png)
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and ketones with amines or amino acids under specific reaction conditions. Common reagents used in the synthesis include:
Aldehydes: 3-bromo-4-ethoxybenzaldehyde
Ketones: 4-chlorophenyl ketone
Catalysts: Acid or base catalysts, such as p-toluenesulfonic acid or sodium hydroxide
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: To increase reaction rates
Automated systems: For precise control of temperature, pressure, and reagent addition
Purification techniques: Such as recrystallization or chromatography
化学反応の分析
Types of Reactions
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Antimicrobial: Potential antimicrobial properties against bacteria and fungi
Anticancer: Studied for its potential anticancer activity
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals
Industry
Materials Science: Used in the development of new materials with specific properties
作用機序
The mechanism of action of (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme inhibition: Blocking the activity of key enzymes in metabolic pathways
Receptor binding: Modulating the activity of cell surface receptors
類似化合物との比較
Similar Compounds
- (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
- (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the bromo, ethoxy, and chlorophenyl groups can influence its interaction with molecular targets and its overall stability.
特性
IUPAC Name |
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO3/c1-2-23-16-8-3-11(9-14(16)19)10-15-18(22)24-17(21-15)12-4-6-13(20)7-5-12/h3-10H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPNCUSZGPPMQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-4,7,7-trimethyl-5-oxo-4,6,8,9-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)

![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)

![(5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5119432.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![[(3-Nitrophenyl)-phenylmethyl]urea](/img/structure/B5119455.png)
![methyl (5-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)
![N-[(4-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B5119465.png)
![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)

![10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid](/img/structure/B5119484.png)
![N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B5119491.png)
![(2R*,6S*)-4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5119499.png)
